![molecular formula C21H21BrN4O2 B2355020 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 2061679-29-4](/img/structure/B2355020.png)

5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

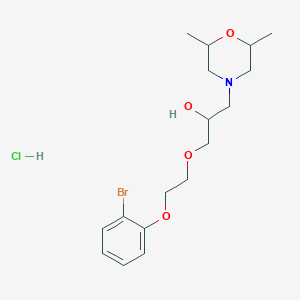

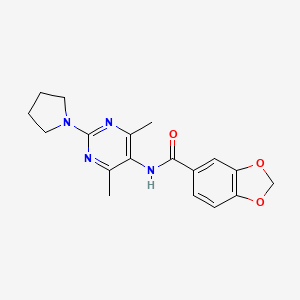

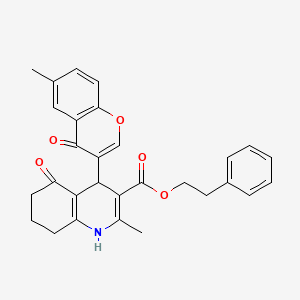

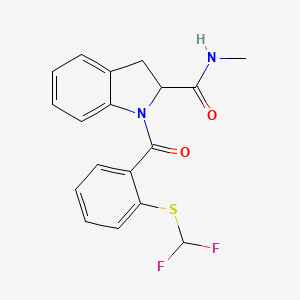

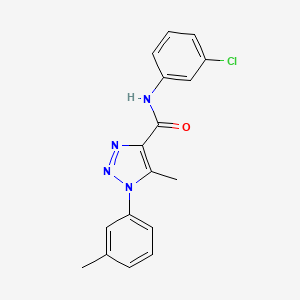

The compound “5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a 1,2,4-triazol-3-one ring, which is a type of heterocyclic compound. The molecule also includes a piperidine ring, a phenyl group, and a bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazol-3-one ring, a piperidine ring, a phenyl group, and a bromophenyl group . The InChI key is CNOFBGYRMCBVLO-UHFFFAOYSA-N .Scientific Research Applications

Molecular Stability and Docking Studies

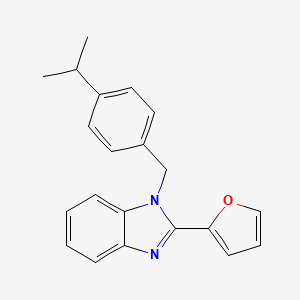

Research on similar compounds, specifically benzimidazole derivatives bearing 1,2,4-triazole, has involved detailed molecular stability, conformational analyses, and molecular docking studies. These studies are pivotal in understanding the anti-cancer properties of such compounds, with specific interest in their interactions with the epidermal growth factor receptor (EGFR) binding pocket, a key target in cancer therapy (Karayel, 2021).

Fungicidal Activity

Compounds structurally related to 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and evaluated for their fungicidal activity. For instance, certain derivatives have shown high inhibition rates against specific fungal strains, highlighting their potential in developing novel fungicides (Mao, Song, & Shi, 2013).

Antimicrobial Activities

Novel 1,2,4-Triazole derivatives have been synthesized and tested for their antimicrobial activities. Such research is essential in the ongoing quest to find new, effective antimicrobial agents, particularly in the face of rising antibiotic resistance (Bektaş et al., 2007).

Development of Analytical Methods

There's research focused on developing new, sensitive methods for determining similar triazole derivatives in pharmaceutical formulations. This kind of research is crucial for ensuring the quality and correct dosage of pharmaceutical compounds (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Enzyme Inhibition Properties

Research on azinane triazole-based derivatives highlights their potential as inhibitors of enzymes like acetylcholinesterase and α-glucosidase, which are relevant in the treatment of diseases like Alzheimer’s and diabetes. Such studies contribute significantly to the development of new therapeutic agents (Asif et al., 2022).

Properties

IUPAC Name |

3-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O2/c22-17-8-6-15(7-9-17)14-19(27)25-12-10-16(11-13-25)20-23-24-21(28)26(20)18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTVXUCQMUMIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354939.png)

![N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2354940.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)

![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)